molecular formula C21H13ClF2N6O3S2 B607900 GX-674 CAS No. 1432913-36-4

GX-674

Cat. No.: B607900
CAS No.: 1432913-36-4
M. Wt: 534.94
InChI Key: NLTQZTZBFNPMDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GX-674 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-amino-1H-benzo[d]imidazole-5-carboxylic acid, which is then coupled with 4-chloro-2,5-difluorophenol under specific reaction conditions to form the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

GX-674 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GX-674 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the properties and functions of sodium channels.

    Biology: Helps in understanding the role of sodium channels in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and neuropathic pain.

    Industry: Utilized in the development of new pain management therapies.

Mechanism of Action

GX-674 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition prevents the initiation and propagation of action potentials in neurons, thereby reducing pain signals. The compound binds to a high-affinity, isoform-selective, and extracellularly accessible site on the voltage-sensor domain 4 (VSD4) of Nav1.7 .

Comparison with Similar Compounds

GX-674 is unique due to its high potency and selectivity for Nav1.7. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

Biological Activity

GX-674 is a potent aryl sulfonamide compound primarily studied for its selective inhibition of the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.

This compound targets the voltage-sensing domain (VSD) of NaV1.7, specifically interacting with the fourth positively charged arginine residue (R1608) within the VSD-IV segment. This interaction is mediated by the negatively charged sulfonamide group of this compound, which forms critical ionic bonds that enhance its binding affinity to NaV1.7 compared to other sodium channel subtypes like NaV1.5 .

Key Findings:

  • Binding Affinity : The potency of this compound against NaV1.7 is approximately 100,000 times higher than that against NaV1.5, indicating a high level of selectivity .
  • Mutant Studies : Mutations at R1608 significantly reduce the binding affinity of this compound, demonstrating the importance of this residue for effective inhibition .

Potency and Selectivity

The biological activity of this compound has been characterized through various studies that assess its inhibitory concentration (IC50) against NaV channels. The following table summarizes its potency relative to other compounds:

CompoundTarget ChannelIC50 (nM)Selectivity Ratio
This compoundNaV1.7<0.01100,000 (vs NaV1.5)
XPC-7224NaV1.61661000+ (vs NaV1.4)
XPC-5462NaV1.633.61000+ (vs NaV1.4)

Case Studies

Several studies have investigated the therapeutic potential of this compound in pain management:

  • Chronic Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain conditions .
  • Comparative Studies : In comparative studies with other sodium channel blockers, this compound demonstrated superior efficacy in reducing pain-related behaviors while exhibiting fewer side effects associated with off-target interactions .

Research Findings

Recent research has focused on elucidating the structural basis for the interaction between this compound and NaV1.7:

  • X-ray Crystallography : Structural studies have shown that this compound binds to the activated state of NaV1.7, stabilizing it and preventing channel opening, which is critical for its analgesic effects .
  • State Dependency : The binding affinity of this compound is state-dependent; it preferentially binds to the inactivated state of the channel, which is essential for effective modulation during pain signaling events .

Properties

IUPAC Name

4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTQZTZBFNPMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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